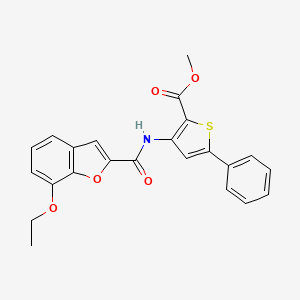

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c1-3-28-17-11-7-10-15-12-18(29-20(15)17)22(25)24-16-13-19(14-8-5-4-6-9-14)30-21(16)23(26)27-2/h4-13H,3H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQQRLLYHDKYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .

Chemical Reactions Analysis

methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran and thiophene derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer and anti-viral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in industrial research, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but they often include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural similarities with sulfonylurea herbicides listed in Pesticide Chemicals Glossary (), such as ethametsulfuron methyl ester and metsulfuron methyl ester , which also contain methyl ester groups and heterocyclic cores. Key differences include:

- Core Heterocycles: The target compound uses a thiophene-benzofuran system, whereas analogs like metsulfuron methyl ester employ triazine rings.

- Substituent Effects : The 7-ethoxy group on the benzofuran may increase steric hindrance and lipophilicity relative to methoxy or trifluoroethoxy groups in triazine-based pesticides, impacting environmental persistence or membrane permeability .

Physicochemical Properties

A comparative analysis of key properties is outlined below:

Notes:

- The target compound’s higher molecular weight and logP suggest greater lipophilicity, which could enhance soil adsorption but reduce aqueous solubility compared to triazine-based analogs.

- Sulfonylurea herbicides inhibit acetolactate synthase (ALS), but the target compound’s amide-linked benzofuran-thiophene system may target different biological pathways .

Stability and Reactivity

- Thermal Stability : Benzofuran derivatives are generally thermally stable due to aromatic conjugation, whereas triazines may degrade under UV exposure. This could make the target compound more suitable for high-temperature formulations .

- Chemical Reactivity : The ethoxy group’s electron-donating effect may stabilize free radicals or intermediates, contrasting with electron-withdrawing groups (e.g., trifluoroethoxy) in other pesticides. This aligns with studies on environmentally persistent free radicals (EPFRs) in particulate matter (), where substituent chemistry influences radical longevity and reactivity .

Research Findings and Implications

Environmental and Health Considerations

- Persistence : Ethoxy groups may prolong environmental half-life compared to methoxy substituents, increasing bioaccumulation risks.

Biological Activity

Methyl 3-(7-ethoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H22N2O4S

- Molecular Weight : 414.50 g/mol

This compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the thiophene ring and amide functional group further enhances its potential as a bioactive agent.

Research indicates that this compound exhibits anticancer activity through multiple mechanisms:

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related benzofuran derivatives, providing insights into the potential efficacy of this compound:

These findings suggest that compounds with similar structures to this compound are promising candidates for further development as anticancer agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies indicate:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics in preclinical models, suggesting good bioavailability.

- Metabolism : Metabolic studies are essential to ascertain how the compound is processed in vivo, which can affect its efficacy and safety profile.

- Toxicological Assessment : Toxicity studies are necessary to evaluate any adverse effects associated with high doses or prolonged exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.